molecular formula C5H4O3 B579061 .ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- CAS No. 18530-81-9

.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-

Cat. No.: B579061
CAS No.: 18530-81-9
M. Wt: 112.08 g/mol
InChI Key: JDEPTLFZLCZTGM-UHFFFAOYSA-N
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Description

Alpha-D-Glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- is a chemical compound with the molecular formula C9H15FO5 . It is an important protected derivative of glucose .


Synthesis Analysis

The synthesis of this compound involves the methanolysis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem and NIST Chemistry WebBook .


Chemical Reactions Analysis

The 3-OH group of this compound can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable. Oxidation and reduction of the 3-OH lead to an allofuranose derivative . It can also react with acetylene using superbase catalytic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 112.08300 . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

Biochemical Implications and Enzymatic Studies

  • Biochemistry of Methylglyoxal : Methylglyoxal research extends from chemistry to biological implications, emphasizing its impact on energy production, free radical generation, and cell killing. Methylglyoxal's interaction with biological macromolecules like DNA, RNA, and proteins is significant, as it plays roles in the development of diabetic complications and potentially in cancer research (Kalapos, 1999).

  • Enzymology of Bacterial Beta-Glucanases : Structural studies by X-ray crystallography of natural Bacillus beta-glucanases and engineered variants provide insights into the enzymes' specificity for beta-glucan and the enzymatic activity's stability against amino acid sequence changes, chain topology, and ligand binding (Heinemann et al., 1996).

Pharmacological and Therapeutic Applications

  • Flavonoids as Alpha-Glucosidase Inhibitors : Flavonoids, recognized for their potent α-glucosidase inhibitory activity, play a significant role in diabetes management. The review discusses the structural features crucial for the inhibitory effect and proposes modifications to enhance binding and inhibition (Şöhretoğlu & Sarı, 2019).

  • Cyclodextrins in Biomedical Applications : Cyclodextrins' ability to form host–guest type inclusion complexes offers a wide range of utilities in pharmaceuticals, drug delivery systems, and more. Their biodegradable, edible, and non-toxic nature makes them suitable for various scientific and industrial applications (Sharma & Baldi, 2016).

Genetic and Metabolic Studies

  • Genetic Influence in Fluorosis : Research shows the association between genetic polymorphisms in candidate genes and susceptibility to different types of fluorosis. This suggests that an individual's genetic background plays a crucial role in fluorosis risk when environmental exposures and dietary patterns remain constant (Pramanik & Saha, 2017).

Safety and Hazards

The safety and hazards information for this compound can be found in databases like PubChem . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-' can be achieved by the selective fluorination of a suitable precursor molecule. The precursor molecule can be obtained by the protection of glucose at the C-3 position followed by deoxygenation at the same position. The protected glucose can then be fluorinated using a suitable fluorinating agent. Finally, the protecting group can be removed to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Isopropylidene chloride", "Sodium hydride", "Tetrahydrofuran", "Hydrogen fluoride", "Acetic acid" ], "Reaction": [ "Protection of glucose at the C-3 position using isopropylidene chloride in the presence of a base such as sodium hydride in tetrahydrofuran.", "Deoxygenation of the protected glucose at the C-3 position using a suitable deoxygenating agent such as hydrogen fluoride in the presence of acetic acid.", "Fluorination of the deoxygenated protected glucose using a suitable fluorinating agent such as Selectfluor in the presence of a solvent such as acetonitrile.", "Deprotection of the fluorinated protected glucose using a suitable acid such as acetic acid to obtain '.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-'." ] }

CAS No.

18530-81-9

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C5H4O3/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2

InChI Key

JDEPTLFZLCZTGM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)OC=C2

Canonical SMILES

C1OC2=C(O1)OC=C2

Origin of Product

United States

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